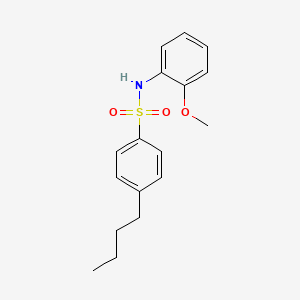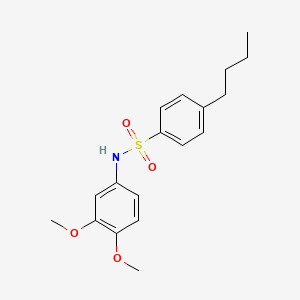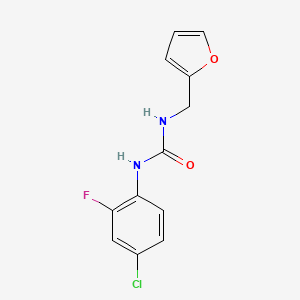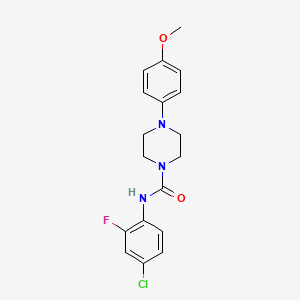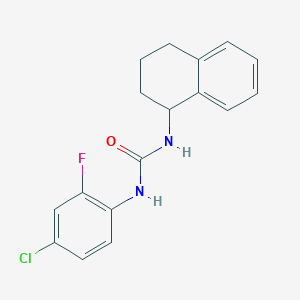
N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide, also known as BCT-197, is a small molecule drug that has been developed as a potential treatment for various diseases, including cancer and inflammation. BCT-197 is a piperazinecarboxamide derivative that has been shown to have anti-inflammatory and anti-tumorigenic properties.
Mécanisme D'action
The exact mechanism of action of N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in inflammation and cancer. N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide has also been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K), a signaling pathway that is frequently upregulated in cancer.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide can inhibit the proliferation and migration of cancer cells. N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. In addition, N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide has been shown to reduce the production of amyloid-beta peptides in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide in lab experiments is that it has been shown to have low toxicity in vitro and in vivo. This makes it a potentially safe and effective drug for use in preclinical and clinical studies. However, one limitation of using N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide in lab experiments is that it is a relatively new drug and there is still much to learn about its pharmacokinetics and pharmacodynamics.
Orientations Futures
There are several future directions for research on N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide. One direction is to further investigate its potential use in treating various cancers, including lung cancer, breast cancer, and colon cancer. Another direction is to investigate its potential use in treating Alzheimer's disease and other neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide for therapeutic use. Finally, research is needed to investigate the long-term safety and efficacy of N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide in preclinical and clinical studies.
Applications De Recherche Scientifique
N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide has also been studied for its anti-tumorigenic properties and has been shown to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and colon cancer. Additionally, N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide has been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the production of amyloid-beta peptides.
Propriétés
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN4O3/c18-12-1-6-16(15(19)11-12)20-17(24)22-9-7-21(8-10-22)13-2-4-14(5-3-13)23(25)26/h1-6,11H,7-10H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLZMTDZCOKGTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=C(C=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-4-(4-nitrophenyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



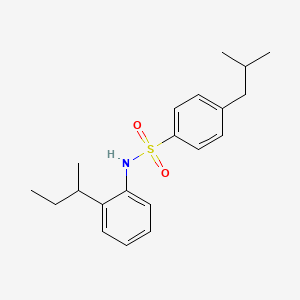
![2-{[(4-butylphenyl)sulfonyl]amino}benzamide](/img/structure/B4286732.png)
![isopropyl 4-{[(4-sec-butylphenyl)sulfonyl]amino}benzoate](/img/structure/B4286740.png)
![N-(3-{[(4-butylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4286746.png)
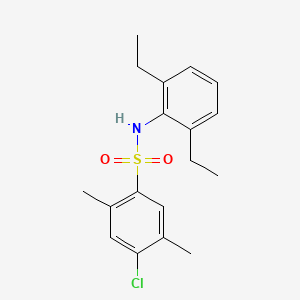
![N-methyl-N-(4-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4286767.png)
![2-{[4-allyl-5-(cyclohexylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4286787.png)
![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(4-ethylphenyl)-1-piperazinecarbothioamide](/img/structure/B4286792.png)
